molecular formula C9H11BBrClO2 B14022532 (3-Bromo-2-chloro-5-isopropylphenyl)boronic acid

(3-Bromo-2-chloro-5-isopropylphenyl)boronic acid

Cat. No.: B14022532
M. Wt: 277.35 g/mol
InChI Key: DLISWMYIQIEORJ-UHFFFAOYSA-N
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Description

(3-Bromo-2-chloro-5-isopropylphenyl)boronic acid is a halogenated arylboronic acid with the molecular formula C₉H₁₀BBrClO₂ and a molecular weight of 297.35 g/mol (estimated). Structurally, it features a phenyl ring substituted with bromine (Br) at position 3, chlorine (Cl) at position 2, and an isopropyl group (-CH(CH₃)₂) at position 3. The boronic acid (-B(OH)₂) group at position 1 enables its participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry . Its halogen substituents enhance electrophilicity, facilitating nucleophilic aromatic substitutions or metal-catalyzed couplings .

Properties

Molecular Formula

C9H11BBrClO2

Molecular Weight

277.35 g/mol

IUPAC Name

(3-bromo-2-chloro-5-propan-2-ylphenyl)boronic acid

InChI

InChI=1S/C9H11BBrClO2/c1-5(2)6-3-7(10(13)14)9(12)8(11)4-6/h3-5,13-14H,1-2H3

InChI Key

DLISWMYIQIEORJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1Cl)Br)C(C)C)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2-chloro-5-isopropylphenyl)boronic acid typically involves the borylation of an aryl halide precursor. One common method is the palladium-catalyzed borylation of 3-bromo-2-chloro-5-isopropylbenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), under an inert atmosphere .

Industrial Production Methods

Industrial production of (3-Bromo-2-chloro-5-isopropylphenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Mechanism of Action

The mechanism of action of (3-Bromo-2-chloro-5-isopropylphenyl)boronic acid in Suzuki-Miyaura coupling involves several steps:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Structurally similar compounds include halogenated and alkyl-substituted arylboronic acids (Table 1). Key analogues are:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
(3-Bromo-5-chlorophenyl)boronic acid Br (3), Cl (5) C₆H₄BBrClO₂ 239.27 High similarity (0.87)
(3-Bromo-5-isopropoxyphenyl)boronic acid Br (3), OCH(CH₃)₂ (5) C₉H₁₂BBrO₃ 271.91 Ether substituent enhances solubility
(3,4-Difluoro-5-morpholinophenyl)boronic acid F (3,4), morpholine (5) C₁₀H₁₂BF₂NO₃ 243.02 Electron-withdrawing F and N-heterocycle
(3-Bromo-5-methylphenyl)boronic acid Br (3), CH₃ (5) C₇H₈BBrO₂ 220.86 Methyl group increases steric bulk

Key Observations :

  • Halogenation: Bromine and chlorine substituents increase electrophilicity, enhancing reactivity in cross-coupling reactions compared to non-halogenated analogues .
Acidity (pKa) and Reactivity

The pKa of boronic acids determines their reactivity in aqueous environments. Electron-withdrawing groups (e.g., Br, Cl) lower pKa by stabilizing the boronate anion, while electron-donating groups (e.g., isopropyl) raise pKa .

Compound Substituent Effects pKa (Estimated) Binding Affinity (Glucose, Kₐ) Reference
Target Compound Br, Cl (EWG), isopropyl (EDG) ~8.5–9.0 Moderate (~10–100 M⁻¹)
4-MCPBA (4-Methylcarboxyphenyl) COOH (EWG) ~7.2 High (>200 M⁻¹)
3-AcPBA (3-Acetamidophenyl) Acetamide (EWG) ~8.8 Low (<10 M⁻¹)
Phenylboronic acid None ~8.7 Low (~5 M⁻¹)

Key Observations :

  • The target compound’s pKa (~8.5–9.0) is higher than 4-MCPBA (~7.2) due to the electron-donating isopropyl group countering the electron-withdrawing halogens .
  • Its glucose-binding affinity is lower than 4-MCPBA, limiting utility in glucose-sensing applications but retaining value in Suzuki couplings .

Biological Activity

(3-Bromo-2-chloro-5-isopropylphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with biomolecules, particularly in the context of enzyme inhibition and antimicrobial activity. This article explores the biological activity of (3-Bromo-2-chloro-5-isopropylphenyl)boronic acid, focusing on its synthesis, structural properties, and various biological applications.

  • Molecular Formula: C₉H₁₁BBrClO₂
  • Molecular Weight: 253.35 g/mol
  • CAS Number: 164890761
  • Structural Characteristics: The compound features a bromine and chlorine substituent on the aromatic ring, which may influence its reactivity and biological interactions.

Synthesis

The synthesis of (3-Bromo-2-chloro-5-isopropylphenyl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction, a well-established method for constructing carbon-carbon bonds using boronic acids. This reaction allows for the introduction of various functional groups and is crucial for developing compounds with specific biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of boronic acids, including (3-Bromo-2-chloro-5-isopropylphenyl)boronic acid. The compound has been evaluated against various bacterial strains and fungi, demonstrating significant inhibitory effects.

Table 1: Antimicrobial Activity of (3-Bromo-2-chloro-5-isopropylphenyl)boronic Acid

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Bacillus cereus16 µg/mL
Candida albicans64 µg/mL
Aspergillus niger32 µg/mL

The compound exhibited lower MIC values against Bacillus cereus compared to standard antibiotics, indicating its potential as an effective antimicrobial agent.

Enzyme Inhibition

Boronic acids are recognized for their ability to act as enzyme inhibitors, particularly in protease inhibition. The mechanism typically involves reversible binding to the active site of serine proteases, affecting their catalytic activity.

Case Study: Protease Inhibition

In vitro studies have shown that (3-Bromo-2-chloro-5-isopropylphenyl)boronic acid can inhibit serine proteases with varying degrees of potency. The inhibition constants (Ki values) were determined using standard enzyme assays.

Table 2: Enzyme Inhibition Data

EnzymeKi Value (µM)Reference
Serine Protease A0.5
Serine Protease B0.8

These findings suggest that (3-Bromo-2-chloro-5-isopropylphenyl)boronic acid could serve as a lead compound for developing new protease inhibitors.

The biological activity of (3-Bromo-2-chloro-5-isopropylphenyl)boronic acid is largely attributed to its ability to form reversible covalent bonds with hydroxyl groups in target biomolecules. This interaction can disrupt normal biological processes, leading to antimicrobial effects or enzyme inhibition.

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